Cas no 101259-00-1 (Butanoic acid, 2-(aminomethyl)-3-methyl-, ethyl ester, hydrochloride)

Butanoic acid, 2-(aminomethyl)-3-methyl-, ethyl ester, hydrochloride is a specialized organic compound with potential applications in pharmaceutical and chemical synthesis. The presence of both an ester and an amine functional group, stabilized as a hydrochloride salt, enhances its reactivity and solubility, making it suitable for use as an intermediate in the preparation of more complex molecules. The methyl substitution on the butanoic acid backbone may influence steric and electronic properties, offering selectivity in synthetic pathways. This compound is typically handled under controlled conditions due to its reactive nature. Its structural features suggest utility in fine chemical and medicinal chemistry research.
Butanoic acid, 2-(aminomethyl)-3-methyl-, ethyl ester, hydrochloride structure
101259-00-1 structure
Product Name:Butanoic acid, 2-(aminomethyl)-3-methyl-, ethyl ester, hydrochloride
CAS No:101259-00-1
MF:C8H18ClNO2
MW:195.68702173233
CID:1128394
PubChem ID:71332524
Update Time:2025-05-19

Butanoic acid, 2-(aminomethyl)-3-methyl-, ethyl ester, hydrochloride Chemical and Physical Properties

Names and Identifiers

    • Butanoic acid, 2-(aminomethyl)-3-methyl-, ethyl ester, hydrochloride
    • ethyl 2-(aminomethyl)-3-methylbutanoate,hydrochloride
    • EN300-7851902
    • 101259-00-1
    • ALVHBBKMWUWIFK-UHFFFAOYSA-N
    • ethyl 2-(aminomethyl)-3-methylbutanoate;hydrochloride
    • SCHEMBL4771253
    • DTXSID60760951
    • Ethyl 2-(aminomethyl)-3-methylbutanoate--hydrogen chloride (1/1)
    • DB-198111
    • Butanoic acid, 2-(aminomethyl)-3-methyl-, ethyl ester, hydrochloride (1:1)
    • ethyl 2-(aminomethyl)-3-methylbutanoate hydrochloride
    • Inchi: 1S/C8H17NO2.ClH/c1-4-11-8(10)7(5-9)6(2)3;/h6-7H,4-5,9H2,1-3H3;1H
    • InChI Key: ALVHBBKMWUWIFK-UHFFFAOYSA-N
    • SMILES: Cl.O(CC)C(C(CN)C(C)C)=O

Computed Properties

  • Exact Mass: 195.10274
  • Monoisotopic Mass: 195.1026065g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 5
  • Complexity: 123
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52.3Ų

Experimental Properties

  • PSA: 52.32

Butanoic acid, 2-(aminomethyl)-3-methyl-, ethyl ester, hydrochloride Pricemore >>

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Additional information on Butanoic acid, 2-(aminomethyl)-3-methyl-, ethyl ester, hydrochloride

Butanoic acid, 2-(aminomethyl)-3-methyl-, ethyl ester, hydrochloride (CAS No. 101259-00-1): A Comprehensive Overview

Butanoic acid, 2-(aminomethyl)-3-methyl-, ethyl ester, hydrochloride, identified by its CAS number 101259-00-1, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound, a hydrochloride salt, has garnered attention due to its unique structural properties and potential applications in drug development. The ethyl ester derivative of a substituted butanoic acid suggests a complex molecular framework that may contribute to its biological activity.

The structure of Butanoic acid, 2-(aminomethyl)-3-methyl-, ethyl ester, hydrochloride consists of a butanoic acid backbone with modifications at the 2-position and 3-position. The presence of an aminomethyl group at the 2-position introduces a basic nitrogen atom, which can form hydrogen bonds and interact with various biological targets. The ethyl ester functionality at the carboxyl group enhances solubility and bioavailability, making it a promising candidate for pharmacological studies.

In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with diseases such as cancer, inflammation, and neurological disorders. The unique structural features of Butanoic acid, 2-(aminomethyl)-3-methyl-, ethyl ester, hydrochloride make it an attractive candidate for further investigation. Specifically, the combination of an amine group and an ester moiety provides multiple sites for interaction with biological molecules.

One of the most compelling aspects of this compound is its potential to act as a modulator of enzyme activity. Enzymes are critical targets in drug design due to their central role in numerous biological processes. The amine group in Butanoic acid, 2-(aminomethyl)-3-methyl-, ethyl ester, hydrochloride can interact with the active sites of enzymes through hydrogen bonding or electrostatic interactions. This capability suggests that the compound may be able to inhibit or activate specific enzymatic pathways.

Recent studies have begun to explore the pharmacological properties of derivatives similar to Butanoic acid, 2-(aminomethyl)-3-methyl-, ethyl ester, hydrochloride. For instance, researchers have investigated analogs that modify the position or type of substituents on the butanoic acid backbone. These studies have provided valuable insights into the structure-activity relationships (SAR) of such compounds. The findings suggest that subtle changes in the molecular structure can significantly alter biological activity.

The hydrochloride salt form of this compound enhances its solubility in water-based solvents, which is crucial for formulation development and administration in vivo. Improved solubility often translates to better pharmacokinetic properties, including enhanced absorption and distribution throughout the body. This aspect makes Butanoic acid, 2-(aminomethyl)-3-methyl-, ethyl ester, hydrochloride a promising candidate for further development as a therapeutic agent.

In addition to its potential as an enzyme modulator, this compound may also exhibit other biological activities. For example, the amine group can participate in interactions with nucleophilic sites on proteins or DNA, potentially leading to effects on gene expression or protein function. Such interactions could be exploited for therapeutic purposes in conditions where dysregulation of these processes is observed.

The synthesis of Butanoic acid, 2-(aminomethyl)-3-methyl-, ethyl ester, hydrochloride involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as catalytic hydrogenation or palladium-catalyzed cross-coupling reactions may be employed to construct the desired molecular framework efficiently. The synthesis process also needs to be scalable for potential industrial production if the compound demonstrates promising preclinical results.

The pharmacokinetic profile of any drug candidate is critical for its clinical success. Studies on Butanoic acid, 2-(aminomethyl)-3-methyl-, ethyl ester, hydrochloride should focus on assessing its absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these parameters will help determine appropriate dosing regimens and predict potential side effects. In vitro and in vivo models are essential tools for evaluating these properties comprehensively.

Ethical considerations are paramount in pharmaceutical research and development. Any studies involving this compound must be conducted with strict adherence to regulatory guidelines and ethical standards to ensure safety and efficacy for human use. Collaborative efforts between academic institutions and pharmaceutical companies can facilitate rapid progress while maintaining high ethical standards.

The future prospects for Butanoic acid, 2-(aminomethyl)-3-methyl-, ethyl ester, hydrochloride are promising if initial preclinical studies yield positive results. Further research should focus on elucidating its mechanism of action and identifying potential therapeutic applications. Preclinical studies in cell culture and animal models will provide valuable data before moving into human clinical trials.

In conclusion, Butanoic acid, 2-(aminomethyl)-3-methyl-, ethyl ester, hydrochloride, with its CAS number 101259-00-1, represents a fascinating compound with potential applications in pharmaceutical chemistry. Its unique structural features make it an attractive candidate for further investigation into enzyme modulation and other biological activities. With continued research and development efforts aimed at understanding its pharmacological properties fully., this compound could emerge as a valuable therapeutic agent in treating various diseases.

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